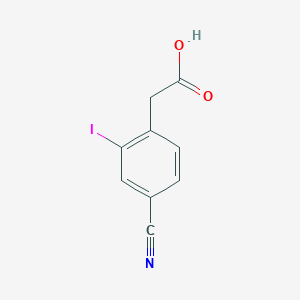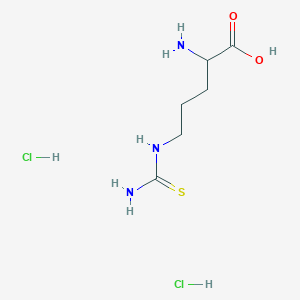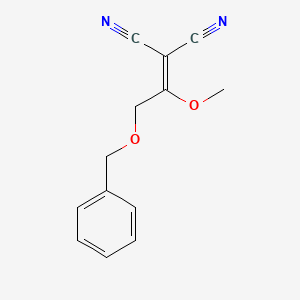![molecular formula C8H4ClNO3 B12277471 7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
7-Chlorobenzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
The synthesis of 7-Chlorobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. The use of catalysts and controlled reaction environments ensures higher yields and purity of the final product .
Chemical Reactions Analysis
7-Chlorobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Chlorobenzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Chlorobenzo[d]oxazole-2-carboxylic acid can be compared with other benzoxazole derivatives, such as:
Benzoxazole: Lacks the chlorine and carboxylic acid groups, making it less reactive in certain chemical reactions.
2-Aminobenzoxazole: Contains an amino group instead of a carboxylic acid, leading to different biological activities.
7-Bromobenzo[d]oxazole-2-carboxylic acid: Similar structure but with a bromine atom, which may result in different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4ClNO3 |
|---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
7-chloro-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) |
InChI Key |
UCTBAOQIDGUQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)


![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)



![Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-](/img/structure/B12277435.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B12277441.png)
![1-Azabicyclo[3.2.1]octan-6-amine](/img/structure/B12277446.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12277448.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)

